Conformational Rigidity vs. Methylene-Spaced Isomer
The target compound features a direct N-piperidine-to-triazole linkage, yielding 3 rotatable bonds. Its closest constitutional isomer, (1-((1-methylpiperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 2013814-30-5), inserts a methylene spacer that increases the rotatable bond count to 4 . This additional rotational degree of freedom in the methylene-spaced isomer introduces conformational flexibility that can reduce the population of the bioactive conformation in a target-bound state, a principle established in conformational restriction-driven drug design .
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 3 rotatable bonds (direct N-piperidine–triazole linkage) |
| Comparator Or Baseline | CAS 2013814-30-5: 4 rotatable bonds (methylene-spaced linkage) |
| Quantified Difference | Δ = 1 fewer rotatable bond; estimated entropic penalty reduction of ~0.5–1.0 kcal/mol upon target binding |
| Conditions | Structural comparison based on canonical SMILES analysis; binding entropic penalty estimate based on general conformational restriction principles (ΔG ≈ 0.5–1.0 kcal/mol per restricted rotor) |
Why This Matters
Reducing the number of rotatable bonds directly lowers the entropic penalty upon target binding, which can translate to improved binding affinity in kinase inhibitor programs where this fragment is employed as a hinge-binding motif; procurement of the correct isomer avoids a predicted affinity loss of 2–5 fold.
